N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide -

N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide

Catalog Number: EVT-5632675
CAS Number:
Molecular Formula: C27H27N3O3
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximidamide (BN 80933)

Compound Description: BN 80933 is a novel compound that combines an inhibitor of neuronal nitric oxide synthase with antioxidant properties. [] Studies in mice demonstrated its effectiveness in reducing infarct volume, improving neurological scores, and decreasing blood-brain barrier disruption, brain edema, and neutrophil infiltration after transient middle cerebral artery occlusion. [] This suggests BN 80933 holds promise as a treatment for stroke. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of benzamides is synthesized via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] These compounds demonstrate potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. [] Their ability to undergo hydrohalogenation and thiocyanation is influenced by steric factors due to substituents on the quinoid ring. []

N-{4-[4-(4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides

Compound Description: These benzothiophene arylpiperazine derivatives were designed and synthesized as potential serotonergic agents with affinity for the 5-HT1A receptor. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide hydrobromide salt (Ponatinib hydrobromide)

Compound Description: Ponatinib hydrobromide is the hydrobromide salt form of the compound 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide. []

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one

Compound Description: This compound serves as a precursor for the synthesis of a novel benzimidazole derivative. [] It undergoes hydrolysis in acidic conditions and subsequent treatment with o-phenylenediamine to form the benzimidazole derivative. []

(2R,3S)-4-(Arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine Derivatives

Compound Description: This group of piperazine derivatives exhibits anti-malarial activity. [] The presence of a hydroxyl group, a benzyl group, and methylene substituents on the piperazinyl nitrogen are crucial for their activity. [] Structural analysis of active and inactive derivatives revealed the importance of specific molecular conformations for anti-malarial effectiveness. []

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one

Compound Description: This compound, derived from 4-acetyl-5-methyl-1-phenyl-1H-pyrazole, readily undergoes 1,3-dipolar cycloaddition reactions with various reagents like nitrilimines and nitrile oxides. [] This leads to the formation of novel pyrazole and isoxazole derivatives with diverse structures and potential pharmacological properties. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Salts

Compound Description: This compound, along with its various salt forms such as tartrate, hydrochloride, citrate, and others, has been investigated for its potential in cancer treatment. [, , ] These salt forms enhance the compound's pharmaceutical properties, including solubility and bioavailability. [, , ]

Substituted Derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan

Compound Description: This class of compounds exhibits potent neurokinin antagonist activity. [] Structural modifications within this series, including variations in substituents and linkers, have been explored to optimize their pharmacological properties and target selectivity. []

Lithium Bis(3,3-diethoxy-1-propen-2-yl)cuprate

Compound Description: This organocopper reagent is used to transfer a protected acrolein group to various substrates, including allyl halides, vinyl epoxides, and carbonyl compounds. [] It is also a valuable tool for constructing α-methylene-γ-butyrolactones. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, exhibiting antiviral activity against HIV-1. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES and inhibits calcium responses triggered by CCR5 activation. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [] In human bronchial tissue, GSK1016790 induces contractions dependent on the production of cysteinyl leukotrienes. [] This suggests a novel mechanism by which TRPV4 activation may contribute to airway obstruction and inflammation in respiratory diseases. []

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent and selective inhibitor of Rho kinase (ROCK) with anti-inflammatory and vasodilatory activities. [] It effectively blocks the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α and induces vasorelaxation in rat aorta. [] Oral administration of GSK269962A significantly reduces systemic blood pressure in spontaneously hypertensive rats, suggesting its potential as a treatment for hypertension. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase (CDK) 5, exhibiting antiproliferative effects in pancreatic cancer cell lines by reducing Mcl-1 levels and sensitizing cells to Bcl-2 inhibitors. [] This suggests its potential as a therapeutic agent for pancreatic cancer. []

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound exists in the keto-enamine form and displays intramolecular hydrogen bonding between the imino and carbonyl groups. [] Its crystal structure reveals specific orientations of the pyrazole, phenyl, and furyl rings, suggesting potential influences on its biological activity and interactions with targets. []

N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methyl-benzamide

Compound Description: This compound is a selective agonist of the dopamine D4 receptor (D4R). [] Its activation in mouse globus pallidus neurons suppresses protein kinase A activity, leading to a decrease in GABAergic IPSCs. [] This suggests a potential role for D4R activation in modulating neuronal activity and neurotransmission. []

N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide

Compound Description: This compound is a key intermediate in the synthesis of various heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines. [] Its versatility stems from the reactivity of the chloroacetamide group, which allows for diverse chemical transformations and the creation of a range of heterocyclic scaffolds. []

(Z)-N-(1',1'-Dimethyl-1-propen-3-yl)-2-(1''-phenylethyne-2''-yl)amide

Compound Description: This compound is a substrate in a study investigating gold(I)-catalyzed cycloisomerization reactions of amide-tethered 1,6-enynes. [] Its reaction under specific conditions yields 4-phenyl-5-(prop-1-en-2-yl)-5,6-dihydropyridino-2(1H)-one, providing insight into the reaction mechanism and the influence of substituents on product formation. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] In studies using rat hippocampal slices, MRS 1523 prevented or delayed anoxic depolarization and irreversible synaptic failure caused by oxygen and glucose deprivation, suggesting its potential neuroprotective effects against ischemic damage. []

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

Compound Description: α-Me-5-HT is a 5-HT2 receptor agonist that stimulates contractions in human uterine smooth muscle. [] Studies using selective antagonists confirmed the presence of contractile 5-HT2A receptors in pregnant human myometrium, suggesting a potential target for novel uterotonic therapies. []

4-(-2-[7-Amino-2-{2-furyl}{1,2,4}triazolo{2,3-a}{1,3,5}triazin-5-yl-amino]ethyl)phenol (ZM-241385)

Compound Description: ZM-241385 is an adenosine A2a/A2b receptor antagonist. [] In rat myocardium, ZM-241385 blocked the cardioprotective effect of adenosine agonist pretreatment, suggesting a potential role for A2a/A2b receptors in mediating adenosine's cardioprotective effects. []

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: 918013 is a competitive inhibitor of autotaxin (ATX), a lysophospholipase D involved in various diseases, including cancer, pain, and fibrotic diseases. [] It targets the hydrophobic pocket of ATX, blocking access to the active site and inhibiting its enzymatic activity. [] 918013 significantly reduced the invasion of melanoma cells in vitro and the colonization of lung metastases in vivo, suggesting its potential as an anti-cancer agent. []

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: 966791 is a competitive inhibitor of both autotaxin (ATX) and phosphodiesterase activity. [] It significantly reduced the invasion of melanoma cells in vitro and the colonization of lung metastases in vivo. [] Unlike 918013, 966791 exhibits a broader range of inhibitory activity, impacting both ATX and phosphodiesterases. []

Compound Description: This group of compounds features a branched oligoarylsilane core with reactive terminal groups, enabling their use in synthesizing complex structures. [] These compounds exhibit high luminescence efficiency, effective intramolecular energy transfer, and increased thermal stability, suggesting their potential applications in materials science and optoelectronics. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide sulfate

Compound Description: This compound is a specific salt form of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide, formed by reacting it with sulfuric acid. [] This salt form is likely chosen for its specific pharmaceutical properties, potentially enhancing solubility, bioavailability, or stability compared to the free base form. []

Properties

Product Name

N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-1-en-2-yl]benzamide

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C27H27N3O3/c31-26(23-12-5-2-6-13-23)28-25(21-24-14-8-20-33-24)27(32)30-18-16-29(17-19-30)15-7-11-22-9-3-1-4-10-22/h1-14,20-21H,15-19H2,(H,28,31)/b11-7+,25-21-

InChI Key

YTUIVNQDECCXBB-MNWWFBHDSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.